molecular formula C15H21ClN2O3 B15193551 Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride CAS No. 151643-45-7

Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride

Cat. No.: B15193551
CAS No.: 151643-45-7
M. Wt: 312.79 g/mol
InChI Key: GAPOGVKBQZUENV-UHFFFAOYSA-N
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Description

Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a chemical compound known for its pharmacological properties. It is often studied for its potential therapeutic applications, particularly in the field of neuroscience.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride typically involves the reaction of 1-azabicyclo(2.2.2)oct-3-ylamine with (2-methoxyphenyl)isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its effects on cellular processes.

    Medicine: Investigated for potential therapeutic uses, particularly in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through interaction with nicotinic acetylcholine receptors and serotonin receptors. It acts as an agonist at α7 nicotinic acetylcholine receptors and an antagonist at serotonin 5-HT3 receptors. This dual action modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic potential in cognitive enhancement and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Azabicyclo(2.2.2)oct-3-yl)-N-(2-methoxyphenyl)benzamide hydrochloride
  • N-(1-Azabicyclo(2.2.2)oct-3-yl)-N-(2-pyridinyl)benzamide hydrochloride

Uniqueness

Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is unique due to its specific interaction with both nicotinic acetylcholine and serotonin receptors, which is not commonly observed in similar compounds. This dual receptor activity makes it a promising candidate for therapeutic applications in neurological disorders .

Properties

CAS No.

151643-45-7

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl N-(2-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C15H20N2O3.ClH/c1-19-13-5-3-2-4-12(13)16-15(18)20-14-10-17-8-6-11(14)7-9-17;/h2-5,11,14H,6-10H2,1H3,(H,16,18);1H

InChI Key

GAPOGVKBQZUENV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl

Origin of Product

United States

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